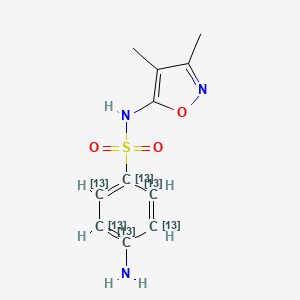
4-(3-(2-(2-Chlorophenyl)-2-oxoethyl)-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate
Vue d'ensemble
Description
The compound appears to contain several functional groups, including a piperidine ring, an acetate group, and multiple aromatic rings with various substituents such as chloro, methoxy, and carbonyl groups. These functional groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings would likely contribute to the compound’s stability, while the piperidine ring could potentially introduce some conformational flexibility .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the acetate group could potentially undergo hydrolysis, while the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the acetate could potentially increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique
Synthetic Methodologies
In the realm of organic synthesis, compounds similar to the specified chemical have been synthesized for various purposes, including as intermediates for drug development and studies on their reactivity. For example, the preparation of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate through the Grignard reaction illustrates an organic synthesis approach that could be relevant to similar compounds, enhancing undergraduate organic chemistry education and scientific research skills (Min, 2015).
Structural and Theoretical Studies
Structural analysis and theoretical studies offer deep insights into the properties and behaviors of chemical compounds. A study on the crystal structure of a depside derivative similar to the queried compound provides valuable information on its crystallization, which could be instrumental in understanding the structural characteristics of complex organic molecules (Lv et al., 2009). Furthermore, quantum chemical calculations based on DFT methods have been applied to quinoxalines compounds to determine the relationship between molecular structure and corrosion inhibition efficiency, indicating the potential of theoretical studies in predicting the properties of similar organic compounds (Zarrouk et al., 2014).
Applications in Chemical Reactions
The exploration of chemical reactions involving compounds with a similar structure to the one mentioned can provide insights into their potential applications. For instance, the synthesis of 3-chlorophenyl- and 6-chloropyridin-2-yl derivatives and their testing as analgesics demonstrate the pharmaceutical applications of such compounds (Radl et al., 1999). Additionally, the synthesis and structure of redox derivatives of 4-(2-amino-2-oxoethyl)-2,2,6,6-tetramethylpiperidine-1-yloxyl shed light on the redox properties of similar compounds, which could be relevant in various scientific fields (Sen', Shilov, & Golubev, 2014).
Orientations Futures
Propriétés
IUPAC Name |
[4-[3-[2-(2-chlorophenyl)-2-oxoethyl]-2-hydroxy-4,6-dimethoxyphenyl]-1-methylpiperidin-3-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClNO6/c1-14(27)32-22-13-26(2)10-9-16(22)23-21(31-4)12-20(30-3)17(24(23)29)11-19(28)15-7-5-6-8-18(15)25/h5-8,12,16,22,29H,9-11,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRRZAZKIYFDBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN(CCC1C2=C(C=C(C(=C2O)CC(=O)C3=CC=CC=C3Cl)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701111106 | |
| Record name | Ethanone, 2-[3-[3-(acetyloxy)-1-methyl-4-piperidinyl]-2-hydroxy-4,6-dimethoxyphenyl]-1-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1415560-71-2 | |
| Record name | Ethanone, 2-[3-[3-(acetyloxy)-1-methyl-4-piperidinyl]-2-hydroxy-4,6-dimethoxyphenyl]-1-(2-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415560-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-[3-[3-(acetyloxy)-1-methyl-4-piperidinyl]-2-hydroxy-4,6-dimethoxyphenyl]-1-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(+/-)-11-Nor-9-Tetrahydrocannabinol-[d3]](/img/structure/B6594795.png)



![8-benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride](/img/structure/B6594829.png)
![4-(4-bromothiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6594835.png)
![7-bromo-5-methoxy-2-oxo-3,3a,8,10-tetrahydro-2H-4-oxa-9-azacyclohepta[def]fluorene-9(3a1H)-carbaldehyde](/img/structure/B6594838.png)